N-cyclobutyl-2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
N-cyclobutyl-2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic compound that features a cyclobutyl group, a fluorinated phenyl ring, and a boronic ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, the precursor compounds are subjected to nucleophilic substitution reactions under controlled conditions to introduce the desired functional groups . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorinated phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-cyclobutyl-2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The fluorinated phenyl ring enhances the compound’s stability and bioactivity by increasing its affinity for target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-cyclobutyl-2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C18H25BFNO3 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-cyclobutyl-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-9-8-12(10-15(14)20)11-16(22)21-13-6-5-7-13/h8-10,13H,5-7,11H2,1-4H3,(H,21,22) |
InChI Key |
VERVGOHLCHBQQN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)NC3CCC3)F |
Origin of Product |
United States |
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